molecular formula C17H29NO4 B12994309 Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12994309
M. Wt: 311.4 g/mol
InChI Key: NTOSXKVOMOVRFD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate: is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure features a spiro junction, which is a point where two rings are connected through a single atom, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization process.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base such as sodium hydride.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through a reaction with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl group, where nucleophiles such as amines or thiols can replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: Its spirocyclic structure can be utilized in the development of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethoxycarbonyl group can participate in hydrogen bonding or electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but lacks the ethoxycarbonyl group.

    Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Another spirocyclic compound with a different substitution pattern.

Uniqueness

Tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO4/c1-5-21-14(19)10-13-11-17(12-13)6-8-18(9-7-17)15(20)22-16(2,3)4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOSXKVOMOVRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CC2(C1)CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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